molecular formula C4H8BrN B13489945 2-Propen-1-amine, 2-bromo-N-methyl- CAS No. 28952-70-7

2-Propen-1-amine, 2-bromo-N-methyl-

Cat. No.: B13489945
CAS No.: 28952-70-7
M. Wt: 150.02 g/mol
InChI Key: LQXDRLIBEBGREQ-UHFFFAOYSA-N
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Description

(2-bromoprop-2-en-1-yl)(methyl)amine is an organic compound characterized by the presence of a bromine atom attached to a propene group and a methylamine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromoprop-2-en-1-yl)(methyl)amine typically involves the reaction of propargyl bromide with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

HC≡CCH2Br+CH3NH2(2-bromoprop-2-en-1-yl)(methyl)amine\text{HC≡CCH}_2\text{Br} + \text{CH}_3\text{NH}_2 \rightarrow \text{(2-bromoprop-2-en-1-yl)(methyl)amine} HC≡CCH2​Br+CH3​NH2​→(2-bromoprop-2-en-1-yl)(methyl)amine

Industrial Production Methods

In an industrial setting, the production of (2-bromoprop-2-en-1-yl)(methyl)amine may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and specific temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-bromoprop-2-en-1-yl)(methyl)amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form saturated amines.

Common Reagents and Conditions

Common reagents used in reactions with (2-bromoprop-2-en-1-yl)(methyl)amine include:

    Nucleophiles: Such as hydroxide ions, amines, and thiols.

    Electrophiles: Such as halogens and acids.

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from reactions involving (2-bromoprop-2-en-1-yl)(methyl)amine depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted amines, while addition reactions can produce halogenated or hydrogenated derivatives.

Scientific Research Applications

(2-bromoprop-2-en-1-yl)(methyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-bromoprop-2-en-1-yl)(methyl)amine involves its interaction with molecular targets through nucleophilic and electrophilic pathways. The bromine atom and the double bond in the propene group play crucial roles in its reactivity. The compound can form intermediates that participate in further chemical transformations, leading to the desired products.

Comparison with Similar Compounds

Similar Compounds

    (2-bromoprop-2-en-1-yl)(prop-2-en-1-yl)amine: Similar structure but with a prop-2-en-1-yl group instead of a methyl group.

    Propargyl bromide: Contains a bromine atom attached to a propyne group.

    2-Bromo-N-ethyl-2-propen-1-amine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(2-bromoprop-2-en-1-yl)(methyl)amine is unique due to its specific combination of a bromine atom, a propene group, and a methylamine group. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-methylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN/c1-4(5)3-6-2/h6H,1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXDRLIBEBGREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337307
Record name 2-bromo-N-methylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28952-70-7
Record name 2-bromo-N-methylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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